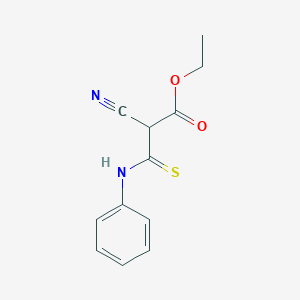
ethyl-alpha-(N-phenylthiocarbamyl)cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE is an organic compound that contains a cyano group, a phenylcarbamothioyl group, and an acetate group. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with phenyl isothiocyanate under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE, which can be further utilized in different applications.
Scientific Research Applications
ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism by which ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes and proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE include:
- Ethyl cyanoacetate
- Ethyl (hydroxyimino)cyanoacetate
- Ethyl 2-(phenylcarbonothioylthio)propionate
Uniqueness
ETHYL 2-CYANO-2-(PHENYLCARBAMOTHIOYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
ethyl 3-anilino-2-cyano-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)10(8-13)11(17)14-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,17) |
InChI Key |
RIZQVHMQGRSGGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















